2-Amino-3a,4,5,6,7,7a-hexahydro-3H-indene-1-carbonitrile
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Overview
Description
2-Amino-3a,4,5,6,7,7a-hexahydro-1H-indene-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a hexahydroindene ring system with an amino group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3a,4,5,6,7,7a-hexahydro-1H-indene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diene and nitrile, the compound can be synthesized through a series of hydrogenation and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3a,4,5,6,7,7a-hexahydro-1H-indene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, secondary amines, and various substituted indene compounds .
Scientific Research Applications
2-Amino-3a,4,5,6,7,7a-hexahydro-1H-indene-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Amino-3a,4,5,6,7,7a-hexahydro-1H-indene-3-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3a,4,5,6,7,7a-hexahydro-1H-indene-3-carbonitrile: shares structural similarities with compounds like 2-Amino-3a,4,5,6,7,7a-hexahydro-benzo[b]thiophen-3-yl-piperidin-1-yl-methanone and 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl acrylate.
Uniqueness
What sets 2-Amino-3a,4,5,6,7,7a-hexahydro-1H-indene-3-carbonitrile apart is its specific combination of functional groups and ring structure, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-amino-3a,4,5,6,7,7a-hexahydro-3H-indene-1-carbonitrile |
InChI |
InChI=1S/C10H14N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h7-8H,1-5,12H2 |
InChI Key |
OYOPGFJWHODXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC(=C2C#N)N |
Origin of Product |
United States |
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